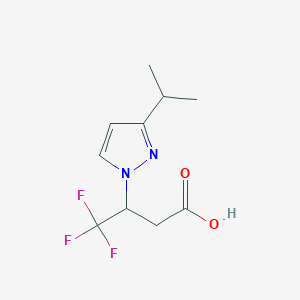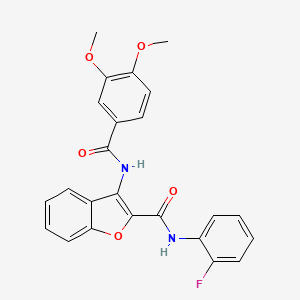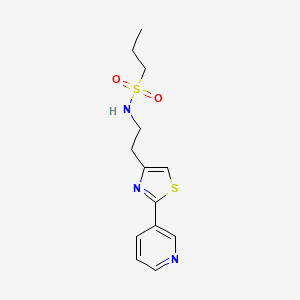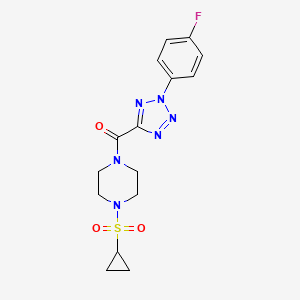
N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a carboxamide group and a benzhydryl group. The cyclohexylsulfonyl group is attached to the azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a common feature in many biologically active compounds. The benzhydryl group is a diphenylmethane derivative, which may contribute to the compound’s potential bioactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could impact its stability, while the benzhydryl and carboxamide groups could influence its solubility.Wissenschaftliche Forschungsanwendungen
Activated Monomer Polymerization
Activated monomer polymerization of N-sulfonylazetidines has been explored, showing that these compounds can polymerize anionically via ring-opening at elevated temperatures to form polymers with unique properties. For instance, the polymerization of N-(methanesulfonyl)azetidine (MsAzet) at temperatures >100 °C with an anionic initiator results in polymers where sulfonyl groups are incorporated into the backbone, offering potential for the development of new polyamide-like materials with distinctive features (Reisman et al., 2020).
Inhibition of Bovine Factor Xa and Thrombin
Research into the inhibition of bovine factor Xa and thrombin has led to the discovery that derivatives of N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide are potent inhibitors, with specific modifications enhancing their anticoagulant efficiency. This opens avenues for the development of novel anticoagulants based on azetidine derivatives (Stürzebecher et al., 1989).
Dopaminergic Antagonist Activity
Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists. Specific modifications at the 3-position with amide moieties and subsequent biological evaluation have identified compounds with significant affinity for D2 and D4 receptors. This suggests potential applications of these compounds in the development of new treatments for disorders related to dopaminergic dysfunction (Metkar et al., 2013).
Novel Ozone-mediated Cleavage
The novel ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters has been reported, providing a new deprotection strategy for aziridines. This method allows for selective oxidation of the benzhydryl group, facilitating further synthetic manipulation of aziridines without affecting sensitive functional groups (Patwardhan et al., 2005).
Synthesis of Novel Azetidine Derivatives
The synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonists highlight the versatility of azetidine-based compounds in drug discovery. The study identifies specific azetidine derivatives with significant dopaminergic antagonist activity, indicating their potential in the development of new therapeutic agents (Metkar et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzhydryl-3-cyclohexylsulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-23(25-16-21(17-25)29(27,28)20-14-8-3-9-15-20)24-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGNLVURRCNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2824221.png)
![5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2824222.png)




![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)

![[3-(2,2-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride](/img/structure/B2824235.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2824238.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2824241.png)
![2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2824242.png)
![1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824243.png)